7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is a complex organic compound that belongs to the class of benzoxazepines, which are characterized by a fused benzene and oxazepine ring system. This compound features a fluorine atom at the 7-position and a hydroxyl group at the 5-position, contributing to its unique chemical properties and potential biological activities. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
The compound can be synthesized from commercially available precursors through various synthetic routes. Its derivatives have been explored in scientific literature for their potential therapeutic effects, particularly in oncology and neurology.
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its structure. It is also categorized under fluorinated compounds, which are known for their enhanced biological activity.
The synthesis of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL generally involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL consists of:
The molecular formula is with a molecular weight of approximately 181.18 g/mol. The compound's structural formula can be represented as follows:
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL can undergo various chemical reactions:
Reactions typically require specific conditions such as:
The mechanism of action for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds with similar structures exhibit anti-tumor effects by modulating signaling pathways in cancer cells, suggesting potential therapeutic applications for this compound.
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is expected to exhibit:
Key chemical properties include:
Relevant data from studies indicate that similar compounds demonstrate favorable pharmacokinetic profiles, enhancing their potential for drug development.
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL has potential applications in various scientific fields:
The structural architecture of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL (CAS: 874767-62-1) represents a strategic evolution in heterocyclic drug design, featuring a benzene ring fused to a seven-membered oxazepine ring containing both oxygen and nitrogen heteroatoms. This core scaffold overcomes historical synthetic challenges associated with seven-membered rings, which previously faced limitations due to unfavorable kinetics and less ordered ring-closing transition states [1]. The benzo[F][1,4]oxazepine framework provides distinctive conformational flexibility compared to six-membered heterocycles, enabling optimal spatial positioning for interacting with complex biological targets [1]. This flexibility has proven crucial in developing kinase inhibitors where rigid scaffolds fail to achieve complementary binding.
A significant structural feature is the compound's keto-enol tautomerism, evidenced by the dual nomenclature in chemical databases (e.g., 7-fluoro-3,4-dihydro-1,4-benzoxazepin-5-ol vs. 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one) [1]. This dynamic equilibrium between enol (C5-OH) and keto (C5=O) forms influences hydrogen-bonding capabilities, solubility profiles, and target engagement mechanisms. The tautomeric state dictates whether the molecule acts primarily as a hydrogen bond donor (enol form) or hydrogen bond acceptor (keto form), expanding its versatility in molecular recognition [1].
Table 1: Structural Comparison of Benzo-Fused Heterocycles
Heterocycle Type | Ring Size | Key Heteroatoms | Representative Bioactivity |
---|---|---|---|
Benzodiazepine | 7-membered | N, N | Anxiolytic, Sedative |
Benzothiazepine | 7-membered | N, S | Calcium Channel Blockade |
Benzo[F][1,4]oxazepine | 7-membered | O, N | Kinase Inhibition, Neuroprotection |
Quinazolinone | Bicyclic 6+6 | N, N | Kinase Inhibition |
Recent synthetic advancements have enabled strategic modifications to the oxazepine core. Research demonstrates that C4 functionalization allows attachment of diverse pharmacophores, as evidenced by derivatives like (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone (CAS: 2034377-88-1) [2]. Additionally, N1 alkylation facilitates extension toward deep hydrophobic pockets in target proteins, exemplified by compounds such as (E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS: 1904632-42-3) [4]. These structural developments mark a shift from early benzoxazepines toward targeted therapeutics with improved binding specificity.
The strategic incorporation of a fluorine atom at the 7-position of the benzo ring system transforms the compound's physicochemical and pharmacological profile. Fluorination significantly enhances metabolic stability by resisting oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes in the liver [1]. This modification extends the compound's metabolic half-life, making it more suitable for therapeutic development compared to non-fluorinated analogs. Additionally, the strong electron-withdrawing effect of fluorine influences electron distribution throughout the aromatic system, modulating pKa values and altering the molecule's acidity/basicity profile [2].
The fluorine atom's impact on lipophilicity parameters (logP = 1.98) improves membrane permeability, facilitating enhanced cellular uptake. This is quantitatively demonstrated when comparing molecular properties before and after fluorination:
Table 2: Impact of Fluorine on Molecular Properties
Property | Non-fluorinated Analog | 7-Fluoro Derivative | Change (%) |
---|---|---|---|
logP | 1.45 | 1.98 | +36.5% |
Metabolic Stability | Moderate | High | Significant Improvement |
Aromatic Electron Density | Uniform | Electron-deficient at C7 | Altered Reactivity |
The 7-fluoro modification also enables specific binding interactions with biological targets through three distinct mechanisms: 1) Formation of strong C-F···H-N hydrogen bonds with protein backbone amides; 2) Orthogonal dipolar interactions with serine/threonine residues in kinase ATP pockets; and 3) Modulation of π-π stacking interactions with phenylalanine/tyrosine residues due to altered electron density [2]. These interactions are particularly valuable in kinase inhibition, where fluorinated benzoxazepines demonstrate enhanced binding affinity.
Bioisosteric replacement studies demonstrate the irreplaceable nature of the 7-fluoro group. When substituted with chloro, bromo, or methyl groups, analogs exhibit reduced potency (2-5 fold decrease) and altered selectivity profiles [4]. The optimal van der Waals radius of fluorine (1.47 Å) provides steric complementarity without introducing significant conformational strain in target binding pockets. This precision positioning is leveraged in advanced derivatives like the furan-3-yl methanone analog (C14H12FNO3), where fluorine synergizes with the planar ketone linkage to enhance target affinity [2].
The benzo[F][1,4]oxazepine core demonstrates remarkable versatility in disrupting oncogenic signaling cascades, particularly through kinase inhibition and metabolic modulation. Patent WO2011072174A1 highlights benzoxazepine derivatives as potent inhibitors of isocitrate dehydrogenase (IDH) mutants, specifically targeting the IDH1 R132C mutation prevalent in gliomas and acute myeloid leukemia [5]. The seven-membered ring provides optimal spatial orientation for interacting with the mutant IDH allosteric pocket, inhibiting production of the oncometabolite D-2-hydroxyglutarate (2-HG) that drives tumorigenesis [5].
Structure-activity relationship (SAR) studies reveal that the oxazepine nitrogen serves as a critical vector for attaching inhibitory pharmacophores. When functionalized with electrophilic groups such as acrylamides, these compounds demonstrate covalent inhibition of kinases including RIP1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), a key regulator of necroptosis and inflammation-driven cancers [4]. The 7-fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL derivative bearing a thiophene acrylamide moiety (C18H17FN2O3S) achieves predicted IC₅₀ values of 2.5 nM against RIP1 while maintaining >1,000-fold selectivity over 774 other kinases [4].
Table 3: Oncological Targets of Oxazepine-Based Derivatives
Cancer Type | Molecular Target | Compound Structure | Efficacy Metrics |
---|---|---|---|
Glioblastoma | Mutant IDH1 (R132C) | Benzo[F]oxazepine core | >70% 2-HG reduction at 100 nM |
Inflammation-Driven Cancers | RIP1 Kinase | Acrylamide derivatives | Predicted IC₅₀: 2.5 nM |
Solid Tumors | Undisclosed Kinases | Furan-3-yl methanone derivatives | Not reported |
The scaffold's flexibility facilitates optimization of drug-like properties critical for oncology applications. Compared to rigid scaffolds, benzoxazepine derivatives achieve superior oral bioavailability in rodent models (AUC₀₋₂₄ = 15,000 ng·h/mL) and enhanced solubility in biorelevant media (FaSSIF solubility = 150 μg/mL) [4]. Molecular modeling reveals that the methylene bridge adjacent to the oxazepine oxygen permits adaptive conformational changes upon binding, enabling the core to maintain interactions with conserved kinase residues while accommodating structural variations in mutant oncoproteins [1] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0